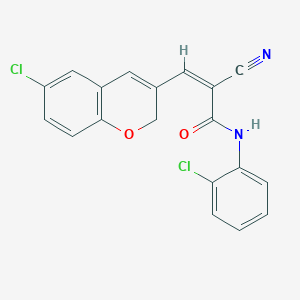

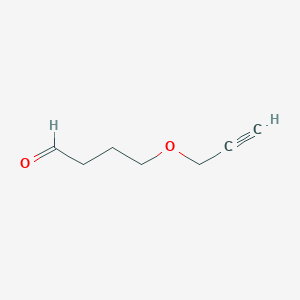

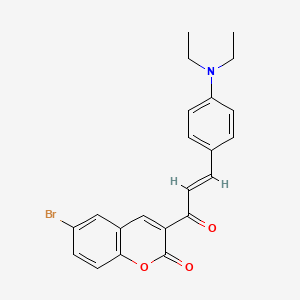

1-(4-乙基苯基)-N-异丙基-5-(1H-吡咯-1-基)-1H-吡唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazole derivatives has been a subject of interest due to their biological activities. In the context of 1-(4-ethylphenyl)-N-isopropyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, similar compounds have been synthesized using various methods. For instance, a series of 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides were synthesized and compared with reference compounds for cannabinoid receptor affinity, indicating the importance of substituents on the pyrazole nucleus for selectivity and potency . Another efficient synthesis method involved the use of TBTU as a catalyst for the formation of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides, showcasing a high yield and purity of the pyrazole derivatives . These methods highlight the versatility of pyrazole synthesis and the potential for creating a wide range of derivatives, including the compound of interest.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their interaction with biological targets. For example, the carbonyl oxygen in certain pyrazole carboxamides forms a hydrogen bond with a key lysine residue in cannabinoid receptors, which is proposed to account for the high affinity and inverse agonist activity . Single crystal X-ray diffraction studies have been used to determine the crystal structure of related compounds, such as ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, which crystallizes in the monoclinic system and is stabilized by intermolecular C-H···O and C-H···π interactions . These studies provide insights into the three-dimensional arrangement of atoms within the molecule and the potential for intermolecular interactions that can influence biological activity.

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can lead to a variety of chemical transformations. For instance, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine resulted in the formation of 1H-pyrazole-3-carboxamide and an imidazo[4,5-b]pyridine derivative, depending on the reaction conditions . Additionally, ethyl 3-amino-5-phenylpyrazole-4-carboxylate underwent diazotization and coupling reactions to afford various pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles, demonstrating the versatility of pyrazole chemistry . These reactions are indicative of the potential chemical transformations that the compound of interest may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the presence of substituents such as fluorine atoms can affect the compound's lipophilicity and electronic properties, as seen in the synthesis and characterization of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, which showed inhibition of cancer cell proliferation . The crystal structure and Hirshfeld surface analysis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide revealed hydrogen bond interactions that stabilize the molecular structure . These properties are essential for understanding the behavior of the compound in different environments and its potential interactions with biological targets.

科学研究应用

合成与化学反应性

1-(4-乙基苯基)-N-异丙基-5-(1H-吡咯-1-基)-1H-吡唑-4-甲酰胺属于一类化合物,它们因其化学反应性和合成杂环化合物的潜力而被广泛研究。例如,研究表明,由于吡唑衍生物对一系列氮亲核试剂的反应性,它们是合成各种杂环化合物的关键中间体,从而形成吡唑、异恶唑、嘧啶和三嗪衍生物等 (Mohareb 等人,2004)。这种多功能性对于新材料和药物的开发至关重要,展示了该化合物在合成化学中的重要性。

生物学和药理学活性

吡唑核心存在于 1-(4-乙基苯基)-N-异丙基-5-(1H-吡咯-1-基)-1H-吡唑-4-甲酰胺中,一直是探索其生物学和药理学活性的各种研究的焦点。值得注意的是,吡唑并嘧啶的衍生物已被合成并评估其抗癌和抗炎特性,突出了此类化合物在药物开发中的潜力 (Rahmouni 等人,2016)。此外,吡唑部分的引入与显着的抗菌活性有关,为发现新的抗菌剂提供了一条途径 (El‐Borai 等人,2013)。

材料科学应用

在材料科学中,吡唑衍生物的结构特征,包括 1-(4-乙基苯基)-N-异丙基-5-(1H-吡咯-1-基)-1H-吡唑-4-甲酰胺,已被用于新型化学传感器的设计中。这些化学传感器对金属离子表现出选择性识别能力,证明了该化合物在环境监测和分析化学中的实用性。一项研究说明了基于吡唑衍生物的比色化学传感器的开发,用于检测金属阳离子,展示了其高灵敏度和实际应用的潜力 (Aysha 等人,2021)。

未来方向

属性

IUPAC Name |

1-(4-ethylphenyl)-N-propan-2-yl-5-pyrrol-1-ylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O/c1-4-15-7-9-16(10-8-15)23-19(22-11-5-6-12-22)17(13-20-23)18(24)21-14(2)3/h5-14H,4H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYWMUZPMZTBQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NC(C)C)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)methyl]-N-(4-methylcyclohexyl)benzamide](/img/structure/B3017461.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(pyridin-3-ylmethyl)oxamide](/img/structure/B3017464.png)

![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B3017474.png)

![Ethyl 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B3017479.png)